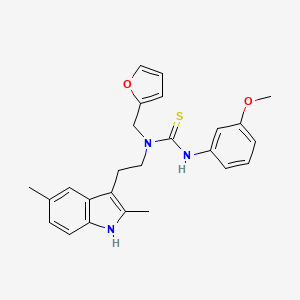
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C26H30N2O2S, and it features a complex structure characterized by an indole moiety, a furan ring, and a thiourea functional group. The presence of these diverse structural elements may contribute to its biological activity.
Antitumor Activity
Research indicates that thiourea derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to the one can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.
Anti-inflammatory Effects
Thiourea derivatives have also been investigated for their anti-inflammatory properties. In vitro studies demonstrate that they can reduce the production of pro-inflammatory cytokines and modulate immune responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Preliminary studies reveal that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study 1: Antitumor Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antitumor effects of several thiourea derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited IC50 values ranging from 5 to 15 µM against various cancer cell lines, highlighting their potential as chemotherapeutic agents .
Study 2: Anti-inflammatory Mechanisms
In another study focusing on anti-inflammatory activity, researchers assessed the impact of thiourea derivatives on cytokine production in lipopolysaccharide-stimulated macrophages. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Many thiourea derivatives trigger programmed cell death in cancer cells through mitochondrial pathways.
- Cytokine Modulation : By influencing signaling pathways related to inflammation, these compounds can alter cytokine profiles.
- Antibacterial Action : The disruption of bacterial metabolic processes is a common mechanism observed with thiourea compounds.
Propriétés
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-17-9-10-24-23(14-17)22(18(2)26-24)11-12-28(16-21-8-5-13-30-21)25(31)27-19-6-4-7-20(15-19)29-3/h4-10,13-15,26H,11-12,16H2,1-3H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOHMFMUXNJTRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














